molecular formula C10H10N2O B139786 1-Methoxy-2-vinyl-1H-benzo[d]imidazole CAS No. 138972-86-8

1-Methoxy-2-vinyl-1H-benzo[d]imidazole

Cat. No. B139786
M. Wt: 174.2 g/mol
InChI Key: ZZPIWJVXRQLWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-vinyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism Of Action

The mechanism of action of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole involves its ability to interact with certain enzymes, specifically those involved in DNA and RNA synthesis. This compound acts as a potent inhibitor of these enzymes, preventing their activity and ultimately leading to the inhibition of cell growth. This mechanism of action has been extensively studied and has led to the development of new drugs that target these enzymes.

Biochemical And Physiological Effects

1-Methoxy-2-vinyl-1H-benzo[d]imidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. In vivo studies have demonstrated its ability to reduce tumor growth in animal models, indicating its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methoxy-2-vinyl-1H-benzo[d]imidazole in lab experiments include its potent inhibitory activity against certain enzymes, its ability to interact with DNA and RNA, and its unique properties as a building block for the synthesis of new materials. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole. One area of interest is the development of new drugs that target the enzymes inhibited by this compound. Another area of interest is the exploration of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, which could have implications for its use in clinical settings.

Synthesis Methods

The synthesis of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole involves the reaction of o-phenylenediamine with acetic anhydride, followed by the reaction of the resulting product with vinyl acetate in the presence of a catalyst. The final product is obtained by the hydrolysis of the intermediate product. This synthesis method has been extensively studied and optimized, resulting in a high yield of the desired product.

Scientific Research Applications

1-Methoxy-2-vinyl-1H-benzo[d]imidazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. In biochemistry, it has been studied for its ability to interact with DNA and RNA, which could have implications for the development of new therapies. In materials science, it has been explored for its potential use as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

138972-86-8

Product Name

1-Methoxy-2-vinyl-1H-benzo[d]imidazole

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

2-ethenyl-1-methoxybenzimidazole

InChI

InChI=1S/C10H10N2O/c1-3-10-11-8-6-4-5-7-9(8)12(10)13-2/h3-7H,1H2,2H3

InChI Key

ZZPIWJVXRQLWKC-UHFFFAOYSA-N

SMILES

CON1C2=CC=CC=C2N=C1C=C

Canonical SMILES

CON1C2=CC=CC=C2N=C1C=C

synonyms

1H-Benzimidazole,2-ethenyl-1-methoxy-(9CI)

Origin of Product

United States

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